molecular formula C5H12OS B12744232 (2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol CAS No. 669070-08-0

(2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol

Katalognummer: B12744232
CAS-Nummer: 669070-08-0
Molekulargewicht: 120.22 g/mol
InChI-Schlüssel: RFMHFOPFUZZBAD-WHFBIAKZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol is a chiral organic compound with a unique structure that includes a sulfanyl group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound using specific enzymes or catalysts. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the reduction of a suitable precursor, resulting in the formation of the desired chiral compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of biocatalysts and engineered bacteria. These methods are environmentally friendly and can be scaled up for large-scale production. The process involves preparing engineering bacteria containing the necessary enzymes, followed by the reduction of the precursor compound under controlled conditions .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .

Wissenschaftliche Forschungsanwendungen

(2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. Its sulfanyl and hydroxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol
  • (2S,3S)-2,3-Butanediol
  • (2R,3R)-2,3-Butanediol

Uniqueness

(2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol is unique due to its specific stereochemistry and the presence of both sulfanyl and hydroxyl groups. This combination of features makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and in studies of stereochemical effects .

Eigenschaften

CAS-Nummer

669070-08-0

Molekularformel

C5H12OS

Molekulargewicht

120.22 g/mol

IUPAC-Name

(2S,3S)-2-methyl-3-sulfanylbutan-1-ol

InChI

InChI=1S/C5H12OS/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3/t4-,5-/m0/s1

InChI-Schlüssel

RFMHFOPFUZZBAD-WHFBIAKZSA-N

Isomerische SMILES

C[C@@H](CO)[C@H](C)S

Kanonische SMILES

CC(CO)C(C)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.